4-Azidophlorizin

Übersicht

Beschreibung

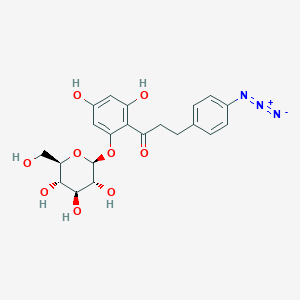

4-Azidophlorhizin is a chemical compound with the molecular formula C21H23N3O9 and a molecular weight of 461.43 g/mol . It is a derivative of phlorhizin, a naturally occurring glucoside found in apple trees and other plants. The azido group (-N3) attached to the phlorhizin molecule imparts unique chemical properties, making 4-Azidophlorhizin a valuable compound in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidophlorhizin typically involves the introduction of an azido group to the phlorhizin molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the phlorhizin molecule is replaced by an azido group. This can be achieved using sodium azide (NaN3) as the azide source under appropriate reaction conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-Azidophlorhizin are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azidophlorhizin undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Aminophlorhizin: Formed by the reduction of the azido group.

Triazole Derivatives: Formed by cycloaddition reactions involving the azido group.

Wissenschaftliche Forschungsanwendungen

4-Azidophlorhizin has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Azidophlorhizin is primarily related to its azido group. The azido group can undergo bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This property makes 4-Azidophlorhizin useful for labeling and tracking biomolecules in biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phlorhizin: The parent compound of 4-Azidophlorhizin, lacking the azido group.

4-Aminophlorhizin: A derivative where the azido group is reduced to an amine.

Triazole-Linked Phlorhizin Derivatives: Formed by cycloaddition reactions involving the azido group.

Uniqueness

4-Azidophlorhizin is unique due to the presence of the azido group, which imparts distinct chemical reactivity and enables bioorthogonal labeling techniques. This makes it particularly valuable in applications where selective and specific labeling of biomolecules is required.

Biologische Aktivität

4-Azidophlorizin is a derivative of phlorizin, a naturally occurring dihydrochalcone found primarily in apple trees. Phlorizin has been extensively studied for its biological activities, including antioxidant, antidiabetic, and anti-inflammatory properties. The azido substitution in this compound enhances its utility as a chemical probe for studying glucose transport mechanisms and other biological processes.

This compound is characterized by the presence of an azide group at the 4-position of the phlorizin molecule. This modification alters its interaction with biological targets, particularly glucose transporters (GLUTs) and sodium-glucose transporters (SGLTs). The compound exhibits lower affinity for these transporters compared to phlorizin, which can be advantageous for specific experimental applications.

Antioxidant Activity

Research indicates that this compound retains significant antioxidant properties. It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby contributing to cellular protection against oxidative stress. Studies have shown that it can modulate the expression of key antioxidant genes, similar to its parent compound phlorizin .

Antidiabetic Effects

Like phlorizin, this compound inhibits SGLTs, leading to reduced glucose reabsorption in the kidneys. This action results in lower blood glucose levels and has been validated in various animal models. The compound's pharmacological profile suggests potential therapeutic applications in managing diabetes mellitus .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in preclinical studies. It has been shown to mitigate neuronal damage induced by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factors .

Case Studies

- Study on Glucose Transport Inhibition : A study investigated the efficacy of this compound as a photoaffinity label for SGLT2 in renal tissues. The findings indicated that while it has a lower affinity than phlorizin, it effectively labeled the transporter under UV light, providing insights into glucose transport dynamics .

- Neuroprotection in Animal Models : In a model of cerebral ischemia, administration of this compound resulted in significant reductions in infarct size and improved behavioral outcomes compared to control groups. This suggests its potential as a therapeutic agent for stroke prevention .

Comparative Biological Activity Table

| Activity Type | Phlorizin | This compound |

|---|---|---|

| Antioxidant | High | Moderate |

| Antidiabetic | High | Moderate |

| Neuroprotective | Moderate | High |

| Affinity for GLUTs | High | Low |

| Affinity for SGLTs | High | Lower |

Eigenschaften

IUPAC Name |

3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDEMZKQHNYNE-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229761 | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79541-46-1 | |

| Record name | 4-Azidophlorhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-Azidophlorizin interact with its target, and what are the downstream effects?

A1: this compound acts as a high-affinity probe for the sodium/glucose cotransporter (SGLT), particularly SGLT1 and SGLT2, which are primarily found in the small intestine and kidneys, respectively. [, , ] Upon UV irradiation, the azide group in 4-AZ becomes reactive and forms a covalent bond with the transporter protein. This irreversible binding inhibits glucose transport across cell membranes. [, ] The downstream effects of this inhibition can vary depending on the context but often include reduced glucose uptake and altered cellular metabolism. [, ]

Q2: Can you elaborate on the research highlighting this compound's potential therapeutic benefit in fatty liver disease?

A3: A study demonstrated that this compound could alleviate hepatic steatosis, a condition characterized by fat accumulation in the liver. [] The research revealed that 4-AZ promotes the degradation of geranylgeranyl diphosphate synthase (GGPPS) via the ubiquitin-proteasome pathway. [] GGPPS plays a crucial role in lipid synthesis, and its degradation by 4-AZ resulted in reduced lipid accumulation in both in vitro and in vivo models of fatty liver disease. [] This finding suggests a potential therapeutic application of 4-AZ in treating fatty liver disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.